7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane
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Overview
Description
1-(7-Azabicyclo[410]Hept-7-Yl)-2,2,2-Trifluoroethanone is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of 7-azabicyclo[4.1.0]heptane with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Step 1: Preparation of 7-azabicyclo[4.1.0]heptane.
Step 2: Reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Step 3: Purification of the product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones.
Scientific Research Applications
1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
- 7-Azabicyclo[4.1.0]heptane
- Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- 1-Azabicyclo[1.1.0]butane
Comparison: 1-(7-Azabicyclo[410]Hept-7-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity
This comprehensive overview highlights the significance of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone in scientific research and its potential for future applications.
Properties
CAS No. |
496941-74-3 |
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Molecular Formula |
C8H10F3NO |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2 |
InChI Key |
PMIKZBAQVXPRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N2C(=O)C(F)(F)F |
Origin of Product |
United States |
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